molecular formula C9H12N2O2 B2379175 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid CAS No. 1439896-41-9

1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B2379175
CAS No.: 1439896-41-9
M. Wt: 180.207
InChI Key: POZHIUIZYRNOGP-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid (CAS 1439896-41-9) is a high-value chemical intermediate in pharmaceutical research and development. This compound belongs to the 1H-imidazole-2-carboxylic acid (ICA) derivative class, which has been identified through structure-guided optimization as a potent chemotype for inhibiting Verona Integron-encoded Metallo-β-Lactamases (VIMs) . These enzymes are produced by resistant bacteria and confer resistance to common β-lactam antibiotics, including carbapenems . The core research value of this cyclobutylmethyl-substituted derivative lies in its mechanism of action as a metallo-β-lactamase (MBL) inhibitor. It functions by binding to the active site of di-zinc B1 MBLs, engaging in direct coordination bonding with the second zinc ion (Zn2) and forming critical electrostatic interactions with key residues like Arg228 . This binding mode effectively blocks the enzyme's ability to hydrolyze antibiotics, thereby restoring their efficacy. The substituent at the 1-position of the imidazole ring is crucial for achieving potent inhibition and for engaging with the flexible loops in the enzyme's active site . Researchers utilize this compound in the ongoing battle against antimicrobial resistance, particularly in developing combination therapies with existing antibiotics like meropenem to treat infections caused by multi-drug resistant Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli . It is offered for research applications only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-10-4-5-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZHIUIZYRNOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the N1 position and the presence of fused aromatic rings significantly alter molecular properties. Key examples include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Reference
1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid Cyclobutylmethyl (N1), COOH (C2) ~196.2 (estimated) High rigidity due to cyclobutane; potential for metal coordination -
1-Benzyl-1H-imidazole-2-carboxylic acid Benzyl (N1), COOH (C2) 202.21 Increased aromaticity; higher lipophilicity
1-Cyclohexyl-2-(3-furyl)-1H-benzo[d]imidazole-5-carboxylic acid Cyclohexyl (N1), furyl (C2), benzoimidazole ~336.4 (estimated) Fused benzene ring enhances planar structure; furyl group introduces polarity
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid 4-Bromobenzyl (N1), COOH (C2) 281.1 Halogen substituent increases molecular weight and potential bioactivity
  • Cyclobutylmethyl vs.
  • Carboxylic Acid Position : The C2-carboxylic acid group enables hydrogen bonding and metal chelation, distinguishing it from compounds like 1H-imidazole-4-carboxylic acid, where the acid group’s position alters electronic properties and coordination behavior .

Metal Coordination

Imidazole-2-carboxylic acids form stable complexes with transition metals. For example:

  • Benzimidazole-2-carboxylic Acid Complexes : Exhibit altered coordination modes due to the fused benzene ring, impacting redox properties .

Pharmacological Activity

  • IDO1 Inhibitors : Benzimidazole derivatives (e.g., Compound 27) show potent inhibition (IC₅₀ < 1 µM) due to aromatic stacking interactions . The cyclobutylmethyl group’s rigidity could enhance binding affinity in similar targets.
  • Antimicrobial and Antitumor Activity : Metal complexes of imidazole-2-carboxylic acids demonstrate moderate activity, suggesting the target compound’s derivatives warrant further testing .

Biological Activity

1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid, with the CAS number 1439896-41-9, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an imidazole ring, which is known for its diverse biological properties. The presence of the cyclobutylmethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of imidazole derivatives often involves their interaction with various biological targets, including enzymes and receptors. For instance, imidazole compounds can act as enzyme inhibitors or receptor modulators, affecting pathways related to inflammation, infection, and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For example, compounds similar to this compound have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics. The following table summarizes the findings:

CompoundZone of Inhibition (mm)Target Bacteria
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
5d11B. megaterium
Streptomycin28Various

These results suggest that derivatives similar to this compound may possess significant antimicrobial potential.

Anti-inflammatory Properties

Imidazole compounds are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses.

Antitumor Activity

The antitumor potential of imidazole derivatives is another area of interest. Some studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

  • Antimicrobial Agents : Due to its efficacy against bacteria, it could be developed into a new class of antibiotics.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways may lead to new treatments for inflammatory diseases.
  • Cancer Therapeutics : The antitumor properties suggest potential use in oncology.

Future Directions

Ongoing research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Studies focusing on structure-activity relationships (SAR) will provide insights into optimizing its efficacy and safety profiles.

Q & A

Q. What are the recommended methods for synthesizing 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclobutylmethyl substitution at the 1-position of the imidazole ring, followed by carboxylation at the 2-position. A literature-based approach for analogous compounds involves dissolving precursors in a CH₂Cl₂–DMSO mixture (9:1) and allowing slow solvent evaporation at 273 K to crystallize the product . Optimization may include adjusting solvent polarity, temperature, and stoichiometry of reactants. For reproducibility, track reaction progress via thin-layer chromatography (TLC) and characterize intermediates using mass spectrometry (MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm the presence of the cyclobutylmethyl group (δ ~2.5–3.5 ppm for cyclobutane protons) and carboxylic acid proton (broad peak at δ ~12–13 ppm) .
  • High-resolution MS : Verify molecular weight (expected m/z for C₁₀H₁₃N₂O₂: 193.0978).
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What experimental approaches are suitable for determining solubility and stability in aqueous buffers?

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) or DMSO-water mixtures, followed by UV-Vis quantification .
  • Stability : Incubate the compound at 25°C and 37°C, monitoring degradation via HPLC over 24–72 hours. Adjust buffer pH to evaluate acid/base stability .

Advanced Research Questions

Q. How can researchers design enzyme inhibition studies to investigate the biological activity of this compound?

  • Target Selection : Prioritize enzymes with imidazole-binding active sites (e.g., histidine decarboxylase) based on structural analogs .
  • Assay Design : Use fluorogenic substrates or spectrophotometric assays (e.g., NADH-coupled reactions) to measure IC₅₀ values. Include controls for non-specific binding (e.g., bovine serum albumin) .
  • Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (Kᵢ) and assess competitive vs. non-competitive mechanisms .

Q. How should structural contradictions between X-ray crystallography and computational models be resolved?

If crystallographic data (e.g., hydrogen-bonding patterns) conflict with density functional theory (DFT) predictions:

  • Validate experimental conditions : Ensure crystal quality (e.g., resolution <1.0 Å) and minimize solvent effects .
  • Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvation models (e.g., COSMO) .
  • Cross-validate with NMR : Compare predicted and observed chemical shifts for key protons .

Q. What strategies are effective for modeling the compound’s pharmacokinetic properties computationally?

  • ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding interactions with plasma proteins (e.g., human serum albumin) using GROMACS or AMBER .

Q. How can researchers address gaps in ecotoxicity data for this compound?

  • Acute Toxicity Testing : Follow OECD Guidelines 202 (Daphnia magna immobilization test) and 203 (fish acute toxicity) .
  • Degradation Studies : Use HPLC-MS to identify breakdown products in simulated sunlight (UV irradiation) or microbial-rich environments .

Q. What methodologies ensure reproducibility in biological activity assays?

  • Standardized Protocols : Pre-treat cells with consistent passage numbers and serum-free media before assays .
  • Data Validation : Use internal replicates and blinded analysis. Share raw data via repositories like Zenodo to facilitate peer verification .

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